(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane
Brand Name: Vulcanchem
CAS No.: 1417789-49-1
VCID: VC21093088
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC2C(C1)CN2
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane

CAS No.: 1417789-49-1

Cat. No.: VC21093088

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane - 1417789-49-1

Specification

CAS No. 1417789-49-1
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Standard InChI Key TUIAJQPTVCSWOB-DTWKUNHWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2
SMILES CC(C)(C)OC(=O)N1CCC2C(C1)CN2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C(C1)CN2

Introduction

Chemical Identity and Properties

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a nitrogen-containing bicyclic compound featuring a tert-butyloxycarbonyl (Boc) protecting group on one of its nitrogen atoms. The compound is characterized by its stereochemically defined structure with specific configurations at the 1S and 6R positions, distinguishing it from related isomers.

Table 1: Chemical Identity and Physical Properties

PropertyInformation
CAS Number1417789-49-1
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
IUPAC Nametert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Standard InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Standard InChIKeyTUIAJQPTVCSWOB-DTWKUNHWSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCC2C(C1)CN2
AppearanceWhite to yellow solid
PurityTypically available at ≥98%

These fundamental properties establish the chemical identity of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane and provide essential information for researchers working with this compound .

Structural Characteristics

The structural framework of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane features a distinctive bicyclic arrangement consisting of a six-membered ring fused with a four-membered ring (cyclobutane). This [4.2.0] bicyclic system contains two nitrogen atoms at positions 3 and 7, with the Boc protecting group specifically attached to the nitrogen at position 3.

The stereochemistry of the compound is defined by the (1S,6R) configuration, which indicates specific three-dimensional orientations at the bridgehead carbon atoms. This stereochemical arrangement has significant implications for the compound's reactivity, binding properties, and potential applications in pharmaceutical development.

The four-membered cyclobutane ring introduces strain into the molecular system, which can enhance reactivity at specific positions. The Boc protecting group serves as a temporary masking agent for the nitrogen functionality, enabling selective chemical transformations during multistep synthesis procedures .

Applications in Research

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane has garnered substantial interest in the scientific community due to its versatile applications in various research domains:

Medicinal Chemistry

The compound serves as an important building block in medicinal chemistry for the design and synthesis of novel pharmaceutical agents. Its unique bicyclic scaffold can be incorporated into more complex structures to explore structure-activity relationships in drug discovery programs.

Organic Synthesis

As a versatile synthetic intermediate, this compound enables access to structurally diverse molecular architectures. The protected nitrogen functionality allows for selective transformations while maintaining stereochemical integrity at critical positions .

Structure-Activity Relationship Studies

The well-defined stereochemistry of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane makes it valuable for investigating the impact of three-dimensional molecular arrangements on biological activity, particularly in the development of compounds targeting specific receptor systems.

Fragment-Based Drug Discovery

The compact bicyclic structure serves as an excellent fragment for fragment-based drug discovery approaches, where smaller molecular building blocks are assembled to create compounds with high binding affinity and selectivity for biological targets .

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

When handling this compound, the following precautionary statements should be observed:

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These safety guidelines are essential for responsible handling of the compound in laboratory settings .

Related Compounds and Isomers

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane exists within a family of structurally related compounds, including several stereoisomers with different three-dimensional arrangements:

Table 2: Related Compounds and Isomers

CompoundCAS NumberDescriptionStructural Relationship
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane1417789-72-0Enantiomer of target compoundMirror image stereochemistry
cis-3-Boc-3,7-diazabicyclo[4.2.0]octane1250993-51-1Geometric isomerDifferent relative stereochemistry
(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane1932385-64-2RegioisomerBoc group on N-7 instead of N-3
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane1251020-47-9Regio- and stereoisomerDifferent stereochemistry and Boc position
3,7-Diazabicyclo[4.2.0]octane63105-76-0Unprotected core structureLacks Boc protecting group

Understanding the relationships between these compounds is crucial for researchers working with these scaffolds, as subtle stereochemical differences can significantly impact biological activity and chemical reactivity .

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